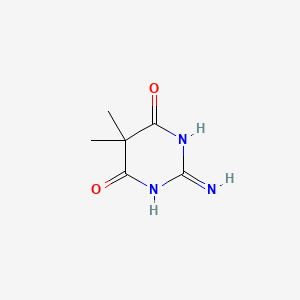
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is an organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group at the second position, a hydroxy group at the sixth position, and two methyl groups at the fifth position. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one typically begins with readily available starting materials such as ethyl acetoacetate and guanidine.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino or hydroxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids. Its structural similarity to nucleobases makes it a candidate for investigating DNA and RNA binding properties.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for antiviral, antibacterial, and anticancer activities due to their ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are employed in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one involves its interaction with various molecular targets. The amino and hydroxy groups enable it to form hydrogen bonds with biological macromolecules, influencing their structure and function. It can act as an inhibitor or modulator of enzymatic activities, depending on the specific biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a single methyl group.
2-Amino-4,6-dihydroxypyrimidine: Contains two hydroxy groups instead of one.
2,4-Diamino-6-hydroxypyrimidine: Contains two amino groups and one hydroxy group.
Uniqueness
2-Amino-6-hydroxy-5,5-dimethyl-4,5-dihydropyrimidin-4-one is unique due to the presence of two methyl groups at the fifth position, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological and chemical properties.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-imino-5,5-dimethyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3(10)8-5(7)9-4(6)11/h1-2H3,(H3,7,8,9,10,11) |
InChI Key |
IGSWXUNLAMZQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=N)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


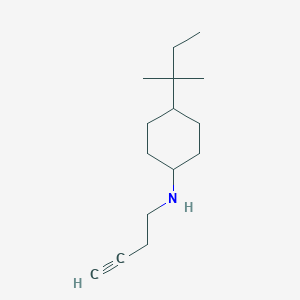
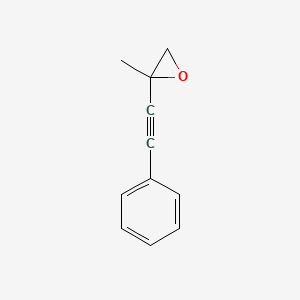

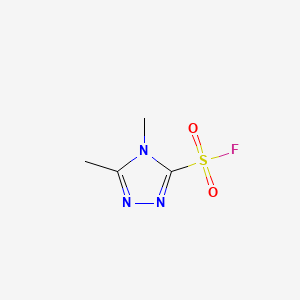

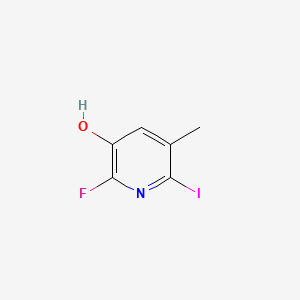
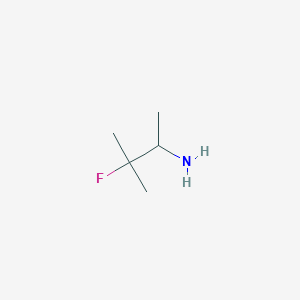
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
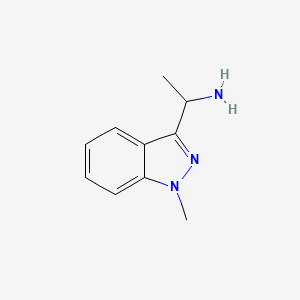


![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
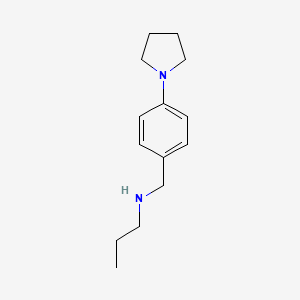
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
